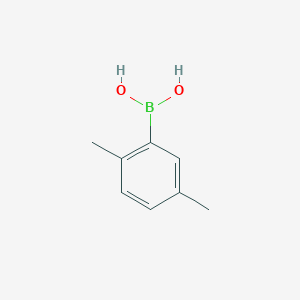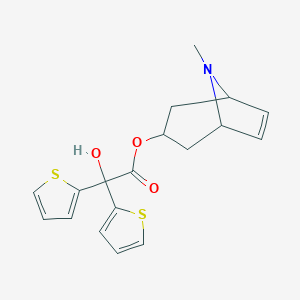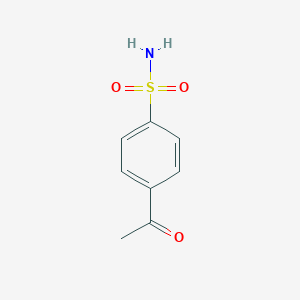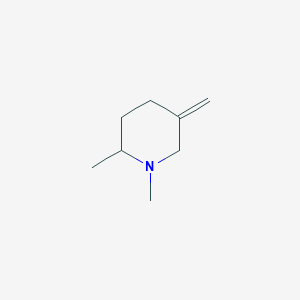
2-Pentanone, 4-ethoxy-, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 4-ethoxy-, (S)-(9CI) is an organic compound with the molecular formula C7H14O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Synthetic Routes and Reaction Conditions:
Route 1: One common method for synthesizing 2-Pentanone, 4-ethoxy-, (S)-(9CI) involves the enantioselective reduction of 4-ethoxypentan-2-one using a chiral catalyst. This process typically employs hydrogen gas and a chiral rhodium or ruthenium catalyst under mild conditions.
Route 2: Another method involves the asymmetric alkylation of ethyl acetoacetate with an appropriate alkyl halide in the presence of a chiral auxiliary or catalyst.
Industrial Production Methods:
Method 1: Industrial production often utilizes the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a chiral metal catalyst.
Method 2: Another industrial approach is the continuous flow synthesis, which allows for the production of 2-Pentanone, 4-ethoxy-, (S)-(9CI) in a more controlled and efficient manner.
Types of Reactions:
Oxidation: 2-Pentanone, 4-ethoxy-, (S)-(9CI) can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: 2-Pentanone, 4-ethoxy-, (S)-(9CI) can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products such as amines or thiols.
Aplicaciones Científicas De Investigación
2-Pentanone, 4-ethoxy-, (S)-(9CI) has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving chiral substrates.
Medicine: 2-Pentanone, 4-ethoxy-, (S)-(9CI) is investigated for its potential use in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-Pentanone, 4-ethoxy-, (S)-(9CI) depends on its specific application. In enzyme-catalyzed reactions, it acts as a substrate that undergoes transformation by the enzyme. The molecular targets and pathways involved vary based on the enzyme or receptor it interacts with. For example, in pharmaceutical applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
®-4-Ethoxypentan-2-one: The enantiomer of 2-Pentanone, 4-ethoxy-, (S)-(9CI), which has different chiral properties and may exhibit different biological activities.
4-Ethoxypentan-2-one: The racemic mixture of both enantiomers, which may have different physical and chemical properties compared to the pure enantiomers.
4-Methoxypentan-2-one: A similar compound with a methoxy group instead of an ethoxy group, which may have different reactivity and applications.
Uniqueness: 2-Pentanone, 4-ethoxy-, (S)-(9CI) is unique due to its chiral nature, which allows for enantioselective reactions and applications. Its specific configuration can lead to different biological activities and interactions compared to its enantiomer or racemic mixture.
Propiedades
Número CAS |
155189-69-8 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(4S)-4-ethoxypentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-9-7(3)5-6(2)8/h7H,4-5H2,1-3H3/t7-/m0/s1 |
Clave InChI |
BMHLYNKQNZQHKZ-ZETCQYMHSA-N |
SMILES |
CCOC(C)CC(=O)C |
SMILES isomérico |
CCO[C@@H](C)CC(=O)C |
SMILES canónico |
CCOC(C)CC(=O)C |
Sinónimos |
2-Pentanone, 4-ethoxy-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)



![[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate](/img/structure/B123746.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)

